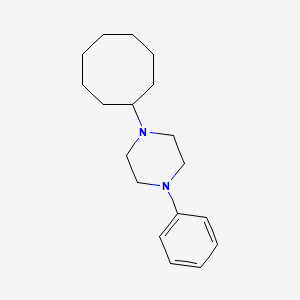

1-cyclooctyl-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclooctyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2/c1-2-5-9-17(10-6-3-1)19-13-15-20(16-14-19)18-11-7-4-8-12-18/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOSNJIMSXLLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications of 1 Cyclooctyl 4 Phenylpiperazine and Its Analogs

Synthetic Methodologies for the 1-cyclooctyl-4-phenylpiperazine Core

The construction of this compound involves the formation of the central piperazine (B1678402) ring, followed by or concurrent with the introduction of the cyclooctyl and phenyl substituents.

Established Synthetic Pathways for Piperazine Ring Formation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a common feature in many pharmaceuticals. researchgate.net Its synthesis is well-established, with several classical and modern methods available.

One common approach involves the cyclization of appropriate acyclic precursors. For instance, the reaction of an N-substituted ethylenediamine (B42938) with a suitable dielectrophile can lead to the formation of the piperazine ring. google.com Another method utilizes the reduction of diketopiperazines or pyrazines. researchgate.net Transition-metal-catalyzed reactions have also emerged as powerful tools for piperazine synthesis. researchgate.net For example, palladium-catalyzed cyclization reactions can be used to construct highly substituted piperazines with good control over stereochemistry. acs.org

A notable strategy is the Stannyl Amine Protocol (SnAP), which offers a convergent method for synthesizing piperazines from aldehydes. mdpi.com This method relies on the generation of a radical from a stannane (B1208499) reagent to achieve cyclization and C-C bond formation. mdpi.com

Introduction of the Cyclooctyl Moiety

The introduction of the cyclooctyl group onto the piperazine nitrogen can be achieved through several standard alkylation techniques. One of the most direct methods is the nucleophilic substitution reaction between a piperazine derivative and a cyclooctyl halide (e.g., cyclooctyl bromide or iodide) or a cyclooctyl sulfonate. This reaction is a common and effective way to form N-alkyl derivatives of piperazine. nih.gov

Another important method is reductive amination. nih.gov This involves the reaction of a piperazine with cyclooctanone (B32682) in the presence of a reducing agent. This two-step, one-pot procedure first forms an enamine or iminium ion intermediate, which is then reduced to the final N-cyclooctylpiperazine. A similar process, catalytic hydrogen reduction, can be employed by reacting piperazine with cyclopentanone (B42830) in the presence of a hydrogenation catalyst like Raney nickel or a palladium catalyst. google.com

Methods for Phenyl Group Incorporation

The phenyl group is typically introduced onto the other piperazine nitrogen atom through N-arylation reactions. The most prominent methods for this transformation are transition metal-catalyzed cross-coupling reactions. nih.gov

The Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction that efficiently couples aryl halides (or triflates) with amines, including piperazines. nih.govchemicalbook.com This method is known for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Another classical method is the Ullmann condensation, which uses a copper catalyst to promote the arylation of amines. nih.gov

Aromatic nucleophilic substitution (SNAr) is also a viable method, particularly when the aryl group is activated by electron-withdrawing groups. nih.gov

Derivatization Strategies of the Phenylpiperazine Moiety

Once the this compound core is assembled, further modifications can be made to fine-tune its properties. These modifications can be directed at either the phenyl ring or the piperazine nitrogen atoms.

Substituent Effects on the Phenyl Ring and its Synthesis

The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the molecule and its biological activity. lumenlearning.comlibretexts.org Substituents are generally classified as either activating or deactivating groups. lumenlearning.com

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups. lumenlearning.com

Deactivating groups withdraw electron density from the aromatic ring, making it less reactive. lumenlearning.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (C=O) groups. lumenlearning.com

The position of substitution on the phenyl ring is also crucial. The nature of the existing substituent directs incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org For instance, in the context of arylpiperazines designed as receptor ligands, para-substitution with electron-withdrawing groups has been shown to decrease binding affinity to certain receptors. nih.gov The introduction of these substituents can be planned as part of the initial synthesis by using a substituted phenyl halide or can be achieved through electrophilic aromatic substitution reactions on the pre-formed phenylpiperazine.

Table 1: Effect of Substituents on the Reactivity of the Benzene Ring

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Activating | Ortho, Para |

| -CH3 | Activating | Ortho, Para |

| -H | Neutral | N/A |

| -Cl | Deactivating | Ortho, Para |

| -NO2 | Deactivating | Meta |

This table is a generalized representation of substituent effects in electrophilic aromatic substitution. lumenlearning.comlibretexts.org

Modifications at Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key sites for chemical modification. nih.gov Their basicity and nucleophilicity allow for a variety of reactions. nih.gov The pKa values of the piperazine nitrogens are crucial for their interaction with biological targets and for their pharmacokinetic properties. nih.gov

Modifications at the N1 and N4 positions can dramatically alter the compound's properties. For instance, in a series of 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)-2-propanones, the nature of the substituent on the terminal piperazine nitrogen significantly influenced their antimuscarinic activity and receptor selectivity. nih.gov Specifically, benzyl (B1604629) substitution was found to be advantageous for M3 receptor selectivity. nih.gov

The introduction of different alkyl or aryl groups on the nitrogen atoms can be achieved through the methods described in sections 1.1.2 and 1.1.3. The choice of substituent can impact the steric and electronic environment around the nitrogen, influencing its ability to form hydrogen bonds and interact with receptors. nih.gov In some cases, the presence of a substituent on one nitrogen can influence the reactivity of the other, allowing for selective modifications. rsc.org

Exploration of Linker Chemistry and Chain Elaboration

The development of analogs of this compound often involves the modification of the linker connecting the core piperazine structure to other chemical moieties. This exploration of linker chemistry is crucial for modulating the pharmacological and pharmacokinetic properties of the resulting molecules. While specific studies on this compound are limited, the broader class of arylpiperazines provides a strong precedent for these synthetic strategies.

Research into arylpiperazine derivatives has demonstrated that the nature and length of the linker are critical. For instance, in a series of arylpiperazine derivatives designed as potential antipsychotics, a five-atom linker was found to be a key structural feature. researchgate.net Similarly, studies on coumarin-piperazine ligands have shown that a four-carbon linker between the coumarin (B35378) system and the piperazine ring often results in favorable binding characteristics at serotonin (B10506) receptors. nih.gov

The elaboration of these linkers can be achieved through various synthetic routes. A common approach involves the alkylation of the piperazine nitrogen with a bifunctional reagent, such as a dihaloalkane (e.g., dibromobutane), which introduces a reactive handle for subsequent coupling with another molecular fragment. nih.gov This is illustrated in the synthesis of coumarin-piperazine derivatives, where a phenolic group is first alkylated with dibromobutane, followed by substitution with an appropriate arylpiperazine. nih.gov

The following table summarizes examples of linker variations in arylpiperazine derivatives, which could be analogously applied to the this compound scaffold.

| Linker Type | Example Application | Synthetic Precursor Example | Reference |

| Five-atom alkyl chain | Linking a quinolinone moiety to an arylpiperazine for potential antipsychotic activity. | 7-(5-bromopentyl)quinolin-2(1H)-one | researchgate.net |

| Four-carbon alkyl chain | Connecting a coumarin system to an arylpiperazine for serotonin receptor affinity. | 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one | nih.gov |

| Butyl chain | Linking a quinazolidin-4-one fragment to a chlorophenylpiperazine (B10847632) for dual serotonin receptor activity. | 3-(4-bromobutyl)quinazolidin-4-one | nih.gov |

Novel Chemical Transformations for Cyclooctyl and Phenyl Moieties

Further diversification of the this compound scaffold can be achieved by chemical transformations of its cyclooctyl and phenyl groups. These modifications can significantly impact the compound's properties.

Direct functionalization of the cyclooctyl ring presents a synthetic challenge due to the chemical inertness of saturated hydrocarbons. However, various methods developed for cycloalkane functionalization could be applied. These approaches generally rely on the generation of a reactive intermediate, such as a radical or a carbocation, on the cyclooctyl ring.

Free Radical Halogenation: This method involves the reaction of the cycloalkane with a halogen (e.g., Br₂) under UV light or with a radical initiator. This would introduce a halogen atom onto the cyclooctyl ring, which can then serve as a handle for further nucleophilic substitution reactions. The regioselectivity of this reaction can be difficult to control on a symmetrical ring like cyclooctane.

Oxidative Functionalization: Reagents such as potassium permanganate (B83412) or chromic acid can oxidize a C-H bond on the cyclooctyl ring to an alcohol or ketone. The position of oxidation can be influenced by directing groups if present, though on an unsubstituted ring, a mixture of products is likely.

Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysts (e.g., palladium, rhodium, iridium) can enable the direct functionalization of C-H bonds. These reactions can offer higher selectivity and allow for the introduction of a wider range of functional groups.

These approaches, while synthetically challenging, offer pathways to novel analogs with modified lipophilicity, metabolic stability, and target interactions.

The phenyl ring of this compound is amenable to a variety of chemical modifications, most notably through electrophilic aromatic substitution (EAS). The regioselectivity of these reactions—that is, whether the incoming electrophile adds to the ortho, meta, or para position—is governed by the electronic properties of the substituent already on the ring. In this case, the piperazine ring, attached via a nitrogen atom, is the key directing group.

The nitrogen atom of the piperazine ring has a lone pair of electrons that can be donated into the aromatic system through resonance. This makes the piperazine group an activating and ortho-, para-directing group. libretexts.orgyoutube.com The donation of electron density increases the nucleophilicity of the ortho and para positions, making them more susceptible to attack by an electrophile. libretexts.org The general mechanism proceeds through a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. perlego.comnih.gov The stability of this intermediate is greatest when the electrophile adds to the ortho or para position, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom. youtube.com

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include:

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an appropriate halide and a Lewis acid catalyst.

The directing effect of the piperazine substituent is summarized in the table below.

| Substituent on Phenyl Ring | Electronic Effect | Directing Effect | Predicted Major Products of EAS |

| 1-Cyclooctylpiperazin-4-yl | Activating, Electron-donating (by resonance) | Ortho, Para-directing | Ortho- and Para-substituted isomers |

It is important to note that while the piperazine group is activating, steric hindrance from the bulky cyclooctylpiperazine moiety might favor substitution at the less hindered para position over the ortho positions.

Stereoselective Synthesis Approaches for this compound Analogs

The synthesis of analogs of this compound with defined stereochemistry can be a crucial aspect of drug design, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Stereocenters can be introduced in the cyclooctyl ring, the piperazine ring, or on a substituent attached to the molecule.

Approaches to stereoselective synthesis can be broadly categorized as:

Use of Chiral Building Blocks: This strategy involves starting with a commercially available or readily synthesized chiral molecule that is then incorporated into the final structure. For example, a chiral cyclooctanol (B1193912) or a chiral substituted piperazine could be used as a starting material.

Asymmetric Catalysis: This approach uses a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For instance, asymmetric hydrogenation of a pyrazine (B50134) precursor could lead to a chiral piperazine ring.

Resolution of Racemates: In this method, a racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography.

While the literature does not provide specific examples of stereoselective synthesis for this compound, the principles of asymmetric synthesis are well-established and could be applied to generate chiral analogs for further study.

Preclinical Pharmacological Research of 1 Cyclooctyl 4 Phenylpiperazine Derivatives

Molecular Target Identification and Characterization

The initial phase of preclinical research focuses on identifying and characterizing the molecular targets with which 1-cyclooctyl-4-phenylpiperazine derivatives interact. This involves a series of in vitro assays to determine their binding profiles and effects on various receptors, enzymes, and ion channels.

In Vitro Receptor Binding and Selectivity Profiling (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic Receptors)

Derivatives of the phenylpiperazine class are well-known for their activity at aminergic G protein-coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. mdpi.comijrrjournal.com The parent compound, 1-phenylpiperazine (B188723), acts as a monoamine releasing agent, with half-maximal effective concentration (EC₅₀) values of 880 nM for serotonin, 186 nM for norepinephrine (B1679862), and 2,530 nM for dopamine. wikipedia.org This indicates a modest selectivity for norepinephrine release over serotonin (approximately 4.7-fold) and dopamine (approximately 13.6-fold). wikipedia.org

Specific derivatives have been engineered to achieve higher selectivity for certain receptor subtypes. For instance, studies on phenylpiperazine derivatives with varying substituents have identified compounds with high selectivity for the dopamine D₃ receptor over the D₂ subtype. nih.gov Compounds designated as WC10, WC26, and WC44 demonstrated D₃ receptor selectivity folds of 42, 51, and 23, respectively, compared to the D₂ receptor. nih.gov

Furthermore, research into hydantoin-arylpiperazine derivatives has yielded compounds with dual activity. nih.gov Compound 12 from a synthesized series was identified as a potent dual 5-HT₁ₐ/α-adrenergic receptor ligand, while compound 5 showed dual activity at 5-HT₇ and α-adrenergic receptors. nih.gov Other derivatives, such as compound 14 , exhibited high affinity for α₁ₐ- and α₁₋-adrenergic subtypes while being selective against the α₁B subtype. nih.gov Long-chain arylpiperazine derivatives have also been developed, with compound 9b showing significant affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, and compound 12a displaying a profile with affinity for 5-HT₁ₐ, 5-HT₇, 5-HT₂ₐ, and D₂ receptors. mdpi.com

Table 1: Receptor Binding Affinities (Kᵢ) and Activity of Selected Phenylpiperazine Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Activity Profile | Source |

|---|---|---|---|---|

| Compound 12 | 5-HT₁ₐ Receptor | High Affinity | Dual 5-HT₁ₐ/α-AR Ligand | nih.gov |

| α-Adrenergic Receptors | High Affinity (<100 nM) | nih.gov | ||

| Compound 14 | α-Adrenergic Receptors | 11.9 nM | High α₁ₐ/α₁₋ Affinity | nih.gov |

| WC10 | Dopamine D₃ Receptor | High Affinity | 42-fold selective vs D₂ | nih.gov |

| WC26 | Dopamine D₃ Receptor | High Affinity | 51-fold selective vs D₂ | nih.gov |

| WC44 | Dopamine D₃ Receptor | High Affinity | 23-fold selective vs D₂ | nih.gov |

| Compound 9b | 5-HT₁ₐ Receptor | 23.9 nM | mdpi.com | |

| 5-HT₂ₐ Receptor | 39.4 nM | mdpi.com | ||

| 5-HT₇ Receptor | 45.0 nM | mdpi.com | ||

| Compound 12a | 5-HT₁ₐ Receptor | 41.5 nM | mdpi.com | |

| 5-HT₂ₐ Receptor | 315 nM | mdpi.com | ||

| 5-HT₇ Receptor | 42.5 nM | mdpi.com | ||

| Dopamine D₂ Receptor | 300 nM | mdpi.com | ||

| Compound 1 | Sigma-1 Receptor (S1R) | 3.2 nM | S1R Agonist | nih.gov |

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase, Cholinesterases, Kinases, Hydrolases)

The interaction of phenylpiperazine derivatives with various enzymes has been a subject of investigation. Studies on related phenylpiperidine derivatives have shown they can be oxidized by monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov More specifically, pyridazinobenzylpiperidine derivatives have been evaluated as MAO inhibitors. mdpi.comresearchgate.net Many of these compounds displayed a higher inhibitory activity against MAO-B compared to MAO-A. mdpi.comresearchgate.net For example, compound S5 was the most potent MAO-B inhibitor in its series with a half-maximal inhibitory concentration (IC₅₀) of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com

In addition to MAO, other enzymes have been identified as targets. A series of 1-((2,3-dihydrobenzo[b] ijrrjournal.comwikipedia.orgdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and found to be selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Compound 3k from this series showed the most promising anti-inflammatory activity and was identified as a potential non-ulcerogenic lead candidate. nih.gov Furthermore, related compounds containing a piperazinyl group, such as certain fluoroquinolone derivatives, have been shown to bind to the active sites of DNA gyrase and topoisomerase IV. researchgate.net

Table 2: Monoamine Oxidase (MAO) Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A Inhibition (IC₅₀, μM) | MAO-B Inhibition (IC₅₀, μM) | Selectivity Index (SI) for MAO-B | Source |

|---|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 | mdpi.com |

| S16 | > 100 | 0.979 | > 102.14 | mdpi.com |

| S15 | 3.691 | > 100 | < 0.037 | mdpi.com |

Ion Channel and Transporter Modulation Assays

Arylpiperazines are known to act as neurotransmitter transporter inhibitors. mdpi.com However, specific data from ion channel and transporter modulation assays for this compound derivatives are not extensively detailed in the reviewed literature. While some piperazine (B1678402) derivatives have been investigated for their effects on ion channels in other contexts, such as cystic fibrosis treatment, these are structurally distinct and their relevance to the this compound scaffold is not established. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound. For this compound derivatives, these studies have elucidated how specific structural modifications influence their interaction with biological targets.

Impact of Substituents on Binding Affinity and Functional Potency

The nature and position of substituents on the phenylpiperazine core have a profound impact on binding affinity and selectivity. In the study of MAO inhibitors, the type of substituent on the phenyl ring was critical. mdpi.comresearchgate.net For instance, a chloro (-Cl) group at the 3-position of the phenyl ring (compound S5 ) conferred the highest MAO-B inhibitory potency, followed by methoxy (B1213986) (-OCH₃), fluoro (-F), cyano (-CN), methyl (-CH₃), and bromo (-Br) groups. mdpi.com Substituents at the 2- or 4-positions generally resulted in lower MAO-B inhibition. mdpi.com

In the case of long-chain arylpiperazine derivatives targeting serotonin and dopamine receptors, the terminal fragment of the molecule plays a significant role. mdpi.com For compounds targeting the 5-HT₂ₐ receptor, replacing a bipyridyl system with a biphenyl (B1667301) system favorably increased affinity. mdpi.com The length of the linker chain between the piperazine ring and the terminal moiety is also critical. In a study of sigma-1 receptor ligands, lengthening a linker from two to three carbon atoms led to a dramatic reduction in binding affinity. nih.gov Furthermore, stereochemistry is a key determinant of activity. In a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts, with some R-(-) enantiomers exhibiting narcotic antagonist activity instead. nih.gov

Conformational Analysis and Ligand-Receptor Interactions

Molecular modeling, docking studies, and X-ray crystallography have provided detailed insights into how these ligands bind to their receptors. A key interaction for aminergic GPCRs is a charge-reinforced hydrogen bond or salt bridge between the protonatable nitrogen atom of the piperazine ring and a highly conserved aspartate residue (Asp³.³²) in the third transmembrane helix of the receptor. mdpi.commdpi.com

This primary interaction is supported by a network of other contacts. For arylpiperazine derivatives, these include CH–π or π–π stacking interactions between the aryl moiety of the ligand and aromatic amino acid residues in the receptor's binding pocket, such as Phenylalanine (Phe⁶.⁵¹, Phe⁶.⁵²). mdpi.comnih.gov In the binding of MAO-B inhibitors, π–π stacking interactions with Tyrosine residues (Tyr398 and Tyr326) were shown to be important for stabilizing the ligand-enzyme complex. mdpi.comresearchgate.net

Optimization of Molecular Features for Target Selectivity

In the quest for novel therapeutics, the optimization of molecular features is a critical step to enhance target selectivity and efficacy. For derivatives of this compound, this process involves systematic structural modifications to improve their interaction with specific biological targets while minimizing off-target effects.

One key area of optimization for phenylpiperazine derivatives has been the substitution on the phenyl ring. For instance, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, it was discovered that the presence of two chlorine atoms on the phenyl ring was crucial for cytotoxic activity against cancer cells. nih.gov Specifically, compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent demonstrated significantly higher cytotoxicity compared to those with a single fluorine or a trifluoromethyl group. nih.gov This highlights the importance of the electronic and steric properties of the substituents in dictating biological activity. The 3,4-dichlorophenylpiperazine part of the molecule has been shown to interact with DNA and specific amino acid residues like Met762. nih.gov

Another strategy involves modifying the core scaffold to which the phenylpiperazine is attached. For example, the replacement of a piperazine ring with a homopiperazine (B121016) or a piperidine (B6355638) ring in a series of dopamine transporter (DAT) inhibitors was well-tolerated for maintaining affinity to the target. nih.gov This demonstrates that the core alicyclic amine can be altered to fine-tune the compound's properties.

Furthermore, the nature of the linker between the core and the phenylpiperazine moiety can be optimized. In the development of Farnesoid X receptor (FXR) agonists, structural optimization of 1-adamantylcarbonyl-4-phenylpiperazine derivatives led to compounds with high efficiency and selectivity. researchgate.net This suggests that the rigidity and conformation of the linker play a significant role in how the molecule fits into the binding pocket of the target protein.

Computational docking studies are often employed to rationalize these findings and guide further optimization. nih.govnih.gov These studies can predict how a molecule binds to its target, highlighting key interactions such as hydrogen bonds and π-π stacking. nih.gov For example, in the case of COX-2 inhibitors, docking studies revealed that the phenylpiperazine moiety interacts with key residues in the active site of the enzyme. nih.gov

The table below summarizes the impact of molecular feature optimization on target selectivity for some phenylpiperazine derivatives.

| Derivative Class | Molecular Modification | Impact on Target Selectivity | Reference |

| 1,2-Benzothiazine Phenylpiperazines | Substitution on the phenyl ring (e.g., 3,4-dichloro) | Enhanced cytotoxic activity towards cancer cells | nih.gov |

| Alicyclic Amine DAT Inhibitors | Replacement of piperazine with piperidine | Maintained DAT affinity with improved metabolic stability | nih.gov |

| 1-Adamantylcarbonyl-4-phenylpiperazines | Optimization of the linker and core | Increased efficiency and selectivity as FXR agonists | researchgate.net |

| 1,4-Benzodioxan Phenylpiperazines | Introduction of a substituted phenylpiperazine | Selective inhibition of the COX-2 enzyme | nih.gov |

In Vitro Cellular and Biochemical Investigations

Derivatives of this compound and related phenylpiperazine compounds have been shown to modulate various cellular pathways, which is fundamental to their therapeutic potential.

One significant pathway influenced by phenylpiperazine derivatives is the insulin-like growth factor 1-receptor (IGF-1R) signaling pathway. nih.gov Certain phenylpiperazine derivatives act as inhibitors of IGF-1R kinase, thereby disrupting downstream signaling. nih.gov This inhibition is a key mechanism behind their antiproliferative properties. nih.gov

Another critical pathway targeted by these compounds is the cyclooxygenase-2 (COX-2) pathway. nih.gov Specific 1,4-benzodioxan derivatives containing a phenylpiperazine moiety have been identified as selective ligands for the COX-2 enzyme. nih.gov By inhibiting COX-2, these compounds exert anti-inflammatory effects. nih.gov

In the context of cancer, phenylpiperazine derivatives have been found to interfere with topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division. nih.gov Molecular docking studies suggest that these compounds can bind to the DNA-Topo II complex, leading to the inhibition of cancer cell proliferation. nih.gov

Furthermore, some derivatives have been observed to affect the Erk1/2 phosphorylation and caspase 3 activity, which are involved in cell survival and apoptosis pathways. researchgate.net

The table below provides an overview of the cellular pathways modulated by phenylpiperazine derivatives.

| Derivative Class | Modulated Cellular Pathway | Therapeutic Implication | Reference |

| Phenylpiperazines | IGF-1R Kinase Pathway | Antiproliferative | nih.gov |

| 1,4-Benzodioxan Phenylpiperazines | COX-2 Pathway | Anti-inflammatory | nih.gov |

| 1,2-Benzothiazine Phenylpiperazines | Topoisomerase II Pathway | Anticancer | nih.gov |

| 1-Adamantylcarbonyl-4-phenylpiperazines | Erk1/2 Phosphorylation & Caspase 3 Activity | Regulation of cell survival and apoptosis | researchgate.net |

The modulation of cellular pathways by this compound derivatives translates into tangible functional responses in various cell lines. A prominent and widely studied response is the antiproliferative effect on cancer cells.

For instance, a series of phenylpiperazine derivatives demonstrated excellent antiproliferative properties against several cancer cell lines, including those that are multidrug-resistant, with IC50 values in the low micromolar range. nih.gov The most active of these compounds had an average IC50 of 0.024µM against the MCF-7 breast cancer cell line. nih.gov Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on a wide range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. researchgate.net

In addition to inhibiting proliferation, these compounds can also induce apoptosis, or programmed cell death, in cancer cells. Studies have confirmed that the mechanism of action for certain phenylpiperazine derivatives involves the induction of apoptosis. nih.gov This is a crucial characteristic for an effective anticancer agent.

The cytotoxic effects are often selective, with some compounds showing greater toxicity towards cancer cells than healthy cells. For example, a 1,2-benzothiazine derivative, BS230, exhibited stronger cytotoxicity towards the MCF7 breast cancer cell line compared to the non-tumorigenic MCF10A cell line. nih.gov

The table below summarizes the ligand-induced functional responses of various phenylpiperazine derivatives in different cell lines.

| Derivative/Compound | Cell Line(s) | Functional Response | IC50/GI50 Values | Reference |

| Phenylpiperazine derivative (3b) | MCF-7 (Breast Cancer) | Antiproliferative | 0.024µM (Average IC50) | nih.gov |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g) | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Cell Growth Inhibition | GI50 values as low as 0.31µM | researchgate.net |

| 1,2-Benzothiazine derivative (BS230) | MCF7 (Breast Cancer), MCF10A (Non-tumorigenic) | Selective Cytotoxicity | More cytotoxic to MCF7 than doxorubicin | nih.gov |

The functional responses observed with this compound derivatives are underpinned by specific mechanisms of action at the cellular level.

A primary mechanism for the antiproliferative effects of certain phenylpiperazine derivatives is the inhibition of the IGF-1R kinase. nih.gov By disrupting this receptor's activity, the compounds effectively halt the signaling cascade that promotes cell growth and survival. nih.gov

For other derivatives, the mechanism involves the inhibition of topoisomerase II. nih.gov These compounds are designed to interact with the DNA-Topo II complex, preventing the enzyme from re-ligating the DNA strands it has cleaved, which ultimately leads to cell death. nih.gov Molecular docking studies have shown that the phenylpiperazine moiety can slide between DNA bases, contributing to this interaction. nih.gov

In the case of anti-inflammatory derivatives, the mechanism is the selective inhibition of the COX-2 enzyme. nih.gov Computational docking has revealed that these compounds bind to key residues within the active site of COX-2, blocking its function. nih.gov

Furthermore, some phenylpiperazine derivatives are believed to exert their effects by inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis. mdpi.com

The table below outlines the cellular mechanisms of action for different classes of phenylpiperazine derivatives.

| Derivative Class | Cellular Mechanism of Action | Resulting Cellular Effect | Reference |

| Phenylpiperazines | Inhibition of IGF-1R kinase | Disruption of cell growth and survival signals | nih.gov |

| 1,2-Benzothiazine Phenylpiperazines | Inhibition of Topoisomerase II | Prevention of DNA re-ligation, leading to cell death | nih.gov |

| 1,4-Benzodioxan Phenylpiperazines | Selective inhibition of COX-2 enzyme | Blockage of prostaglandin (B15479496) synthesis, reducing inflammation | nih.gov |

| 4-Arylcoumarin-like Phenylpiperazines | Inhibition of microtubule polymerization | Disruption of mitotic spindle formation, leading to apoptosis | mdpi.com |

Biotransformation and Metabolic Pathway Research

For derivatives of this compound, metabolic stability has been a key focus of optimization. In one study, the metabolic stability of several piperidine analogues was evaluated in rat liver microsomes. nih.gov The results showed that these analogues had improved metabolic stability compared to earlier versions of the compounds. nih.gov

Another study investigating a series of phenylpiperazine derivatives found that they generally exhibited high resistance to transformations induced by human liver microsomes, with metabolic stability percentages never falling below 97%. researchgate.net While most of the tested compounds were very stable, a few underwent slight metabolization, leading to the formation of an oxidized derivative. researchgate.net The same study also assessed stability in plasma, where the derivatives showed plasmatic stabilities of at least 81% after 24 hours of incubation. researchgate.net

The table below presents data from in vitro metabolic stability assessments of phenylpiperazine derivatives.

| Compound Series | In Vitro System | Finding | Reference |

| Piperidine Analogues | Rat Liver Microsomes | Improved metabolic stability compared to previous analogues. | nih.gov |

| Phenylpiperazine Derivatives (19a, 19b, 21a) | Human Liver Microsomes | Very stable (>99.9% remaining). | researchgate.net |

| Phenylpiperazine Derivatives (33b, 38b) | Human Liver Microsomes | Slight metabolization, forming an oxidized derivative (1.68% and 2.06% respectively). | researchgate.net |

| Phenylpiperazine Derivatives | Plasma | Plasmatic stabilities never lower than 81% after 24 hours. | researchgate.net |

Identification of Major Metabolites and Enzymatic Biotransformation Pathways

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological profile and potential toxicity. For this compound, while direct metabolic studies are not extensively available in the public domain, the biotransformation can be predicted based on the well-established metabolic pathways of structurally related phenylpiperazine derivatives. The primary routes of metabolism are expected to involve oxidative processes catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly in the liver.

The key metabolic transformations for compounds with a piperazine ring structure generally include N-oxidation, N-dealkylation, hydroxylation of aromatic and alicyclic rings, and potential ring cleavage. nih.gov For this compound, the following metabolic pathways are plausible:

Hydroxylation of the Cyclooctyl Ring: Similar to other alicyclic moieties attached to a piperazine ring, the cyclooctyl group is a likely target for hydroxylation. nih.gov This reaction would introduce a hydroxyl group at one or more positions on the cyclooctyl ring, leading to the formation of more polar metabolites. The specific position of hydroxylation would be determined by the accessibility of the carbon atoms to the active site of the metabolizing enzymes.

Aromatic Hydroxylation: The phenyl ring is another probable site for metabolic modification. nih.gov Hydroxylation of the phenyl group, typically at the para-position, is a common metabolic pathway for many phenyl-containing compounds. This would result in the formation of a phenolic metabolite.

N-Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, forming N-oxide metabolites. This is a common metabolic route for tertiary amines.

Piperazine Ring Cleavage: Although generally a less prominent pathway, the piperazine ring itself can undergo cleavage, leading to the formation of various open-chain metabolites.

The primary enzymes responsible for these transformations are various isoforms of the cytochrome P450 system. Based on studies of other phenylpiperazine derivatives, enzymes such as CYP2D6 and CYP3A4 are likely to play a significant role. nih.govnih.gov For instance, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) is primarily catalyzed by CYP2D6. nih.gov The metabolism of other piperazine-containing drugs, such as thioridazine, involves both CYP1A2 and CYP3A4 for N-demethylation and sulfoxidation, and CYP2D6 for sulfoxidation. nih.gov

The table below summarizes the predicted major metabolites of this compound and the probable enzymatic pathways involved.

| Metabolite | Predicted Metabolic Pathway | Probable Catalyzing Enzymes |

| Hydroxylated cyclooctyl derivatives | Alicyclic hydroxylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Hydroxylated phenyl derivatives | Aromatic hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP1A2) |

| N-Oxides | N-Oxidation of piperazine nitrogen | Cytochrome P450, Flavin-containing monooxygenases (FMO) |

| Piperazine ring-opened products | Oxidative ring cleavage | Cytochrome P450 |

Comparative Metabolism Studies of Analogs

Comparative metabolism studies of analogous compounds are invaluable for understanding the structure-metabolism relationships and for predicting the metabolic fate of new chemical entities. While direct comparative studies involving this compound are scarce, examining the metabolism of other 1-substituted-4-phenylpiperazine derivatives provides significant insights.

The nature of the substituent at the 1-position of the piperazine ring profoundly influences the metabolic profile. For example, a study on 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine revealed that oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation were the major metabolic pathways. nih.gov In contrast, the metabolism of 1-(4-methoxyphenyl)piperazine is dominated by O-demethylation, a reaction catalyzed specifically by CYP2D6. nih.gov This highlights how a change in the substituent from a cyclohexylpropionyl group to a methoxyphenyl group alters the primary site and enzymatic pathway of metabolism.

Furthermore, in vitro metabolism studies of 18F-labeled 1-phenylpiperazine analogs have identified defluorination and aromatic ring oxidation as key metabolic routes. nih.gov This suggests that even minor modifications to the phenyl ring or its substituents can introduce new metabolic pathways.

The table below presents a comparative summary of the metabolism of different 1-substituted-4-phenylpiperazine analogs, offering a framework for predicting the metabolism of this compound.

| Analog | Major Metabolic Pathways | Key Metabolizing Enzymes | Reference |

| 1-(4-methoxyphenyl)piperazine | O-demethylation | CYP2D6 | nih.gov |

| 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine | Oxidative dealkylation, Aromatic hydroxylation, Alicyclic hydroxylation | Cytochrome P450 | nih.gov |

| 1-(4-[18F]fluoromethylbenzyl)-4-phenylpiperazine | Defluorination, Aromatic ring oxidation | Not specified | nih.gov |

| Thioridazine (contains piperidine ring) | N-demethylation, Sulfoxidation | CYP1A2, CYP3A4, CYP2D6 | nih.gov |

Based on this comparative data, it can be inferred that the large, lipophilic cyclooctyl group of this compound would likely favor alicyclic hydroxylation as a major metabolic pathway, similar to the cyclohexyl group in its analog. Aromatic hydroxylation of the phenyl ring is also a highly probable event. The involvement of multiple CYP450 isoforms is expected, with the specific contributions of each depending on the precise stereochemistry and electronic properties of the molecule.

Computational and Theoretical Studies on 1 Cyclooctyl 4 Phenylpiperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For phenylpiperazine scaffolds, docking studies have been instrumental in elucidating their binding modes with various protein targets.

Research on phenylpiperazine derivatives has frequently employed molecular docking to understand their interactions with receptors such as dopamine (B1211576) and serotonin (B10506) transporters. nih.govnih.govnih.gov For instance, studies on arylpiperazine derivatives targeting the 5-HT1A receptor have utilized homology models of the receptor for docking, revealing that hydrophobic interactions and the presence of electron-withdrawing groups are crucial for agonist activity. nih.gov Similarly, docking studies of phenylpiperazine derivatives with the dopamine D2 receptor have helped to understand the structural requirements for binding and functional activity. nih.gov

The phenylpiperazine moiety often engages in π-π stacking interactions with aromatic residues within the binding pocket of target proteins. nih.gov Furthermore, the piperazine (B1678402) ring can participate in hydrogen bonding and electrostatic interactions, which are critical for stabilizing the ligand-protein complex. nih.gov In the context of anticancer research, molecular docking has shown that phenylpiperazine derivatives can bind to the DNA-topoisomerase II complex, with the phenylpiperazine part intercalating between DNA base pairs. nih.gov

Interactive Table: Key Interactions of Phenylpiperazine Scaffolds from Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Aromatic residues | Hydrophobic | nih.gov |

| Dopamine D2 Receptor | Not specified | Competitive binding | nih.gov |

| DNA-Topoisomerase II | DT9, DA12, DC8 | π-π stacking, Hydrogen bonds | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions over time, providing insights into the conformational changes and stability of the complex. MD simulations have been employed to study the behavior of phenylpiperazine-containing ligands within the binding sites of their target proteins.

For example, MD simulations have been used to investigate the conformational changes of the eukaryotic initiation factor 4A1 (eIF4A1) upon binding of phenylpiperazine-based inhibitors. nih.govnih.gov These simulations can reveal the opening and closing of protein domains and the stability of the ligand within the ATP-binding site. nih.gov Similarly, MD studies on arylpiperazine derivatives targeting the 5-HT1A receptor have been used to predict the stability of the receptor-ligand complex. nih.gov The insights from MD simulations are crucial for understanding the dynamic nature of binding and can guide the design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

QSAR studies on phenylpiperazine derivatives have identified several key molecular descriptors that are significantly correlated with their biological activity. For instance, in the context of monoamine oxidase (MAO) inhibitors, QSAR models have been developed for mono-substituted 4-phenylpiperazines. nih.gov These models revealed that the position and physicochemical character of substituents on the phenyl ring are critical for their in vivo effects. nih.gov Descriptors such as hydrophobicity, electronic properties, and steric parameters are often found to be important in these models.

In another study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling highlighted the significance of descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) in determining the inhibitory activity. mdpi.com These models, once validated, can be used to predict the activity of new, unsynthesized analogs. mdpi.commdpi.com

In Silico Scaffold Design and Virtual Screening for Novel Analogs

The phenylpiperazine scaffold serves as a versatile starting point for the design of new bioactive molecules. In silico scaffold design and virtual screening are powerful techniques for exploring large chemical libraries to identify novel analogs with desired pharmacological profiles. nih.govplos.org

Virtual screening campaigns have been successfully used to identify novel inhibitors for various targets. mdpi.com The process often involves creating a pharmacophore model based on the known interactions of active compounds and then using this model to search large compound databases. For phenylpiperazine derivatives, this approach can lead to the discovery of new chemical entities with improved potency or selectivity. nih.govnih.gov For example, virtual screening has been used to identify novel MAO inhibitors based on the diphenylpiperazine scaffold. nih.gov The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, before being selected for synthesis and biological evaluation. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and energetic properties of molecules. These methods are used to calculate various molecular properties that are not easily accessible through experimental techniques.

For phenylpiperazine derivatives, quantum chemical calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction enthalpies. dntb.gov.uaresearchgate.net These calculations can help in understanding the reactivity of the molecule and its potential to interact with biological targets. For instance, the calculation of ELUMO in QSAR studies provides insight into the molecule's ability to accept electrons, which can be crucial for its interaction with a protein. mdpi.com Density Functional Theory (DFT) is a commonly used quantum chemical method for these types of investigations. mdpi.com

Cheminformatics and Data-Driven Model Building

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. In the context of drug discovery, cheminformatics tools are used to analyze large datasets of chemical compounds and their biological activities to build predictive models.

For phenylpiperazine derivatives, cheminformatics approaches can be used to analyze structure-activity relationships (SAR) across large series of compounds. nih.gov By analyzing data from high-throughput screening and other assays, data-driven models can be built to predict the activity, toxicity, and pharmacokinetic properties of new compounds. These models can help in prioritizing compounds for further development and in designing new molecules with improved properties. The integration of cheminformatics with other computational methods like molecular docking and QSAR provides a comprehensive in silico platform for drug discovery.

Analytical Research Methodologies for 1 Cyclooctyl 4 Phenylpiperazine

Chromatographic Method Development (e.g., HPLC-UV, LC-MS, GC-MS)

Chromatographic techniques are fundamental in the separation and quantification of 1-cyclooctyl-4-phenylpiperazine from various matrices. The choice between High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample complexity and the analytical objective.

For many phenylpiperazine derivatives, LC-MS is becoming the preferred method due to its high sensitivity and selectivity, especially when coupled with a quadrupole time-of-flight (QTOF) mass spectrometer. nih.gov While GC-MS is a standard for toxicological analysis, it often requires derivatization for piperazine (B1678402) compounds. mdpi.com HPLC with Diode-Array Detection (DAD) offers good repeatability, but its separation power and specificity can be lower than MS-based methods. mdpi.com

Optimization of Separation Parameters for Research Samples

The successful separation of this compound and related compounds hinges on the careful optimization of several chromatographic parameters. These include the choice of the stationary phase, mobile phase composition, flow rate, and column temperature.

For instance, in the analysis of piperazine derivatives, a C18 column is often employed. mdpi.com The mobile phase typically consists of an aqueous component, often with a modifier like formic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.comjocpr.com A gradient elution, starting with a low organic solvent concentration and gradually increasing, can effectively separate compounds with varying polarities. mdpi.com

A study on a related N-phenylpiperazine derivative, LQFM05, utilized a liquid chromatography system coupled to a QTOF/MS. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies. nih.gov For the analysis of potential genotoxic impurities in a different compound, a UPLC-MS/MS method was developed using a water and acetonitrile gradient on a C18 column, achieving optimal separation of four impurities. mdpi.com

Below is a table summarizing typical HPLC parameters that can be adapted for the analysis of this compound.

| Parameter | Typical Value | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency in MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the compound from the column. |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. |

| Column Temperature | 30 - 35°C | Helps in achieving reproducible retention times and can improve peak shape. mdpi.comjocpr.com |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detection | UV (e.g., 226 nm or 254 nm) or Mass Spectrometry | UV detection is common, while MS provides higher specificity and sensitivity. google.comnih.gov |

Derivatization Techniques for Enhanced Detection in Research

For compounds lacking a strong chromophore or those with poor volatility for GC analysis, derivatization is a key strategy to enhance detection. jocpr.comlibretexts.org This is particularly relevant for some piperazine derivatives in HPLC-UV or GC analysis. mdpi.com

Common derivatization approaches for amines like the piperazine moiety include:

Acylation: Reacting the amine with a reagent to introduce a UV-active or fluorescent group. libretexts.org

Reaction with NBD-Cl (4-chloro-7-nitrobenzofuran): This creates a stable, UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation. jocpr.comresearchgate.net

Alkylation: Can be used to improve volatility for GC analysis. libretexts.org

For example, a method was developed to analyze piperazine in an active pharmaceutical ingredient by forming a UV-active derivative with NBD-Cl. jocpr.comresearchgate.net This allowed for quantification in the parts-per-million range. jocpr.com Another study used 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) to label N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), enabling sensitive fluorescence detection. researchgate.net

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.gov For phenylpiperazine derivatives, NMR is crucial for confirming the substitution pattern on the phenyl ring and the conformation of the piperazine ring. scispace.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups present in the molecule. nih.gov For this compound, characteristic peaks would include C-H stretching from the cyclooctyl and phenyl groups, C-N stretching of the piperazine ring, and aromatic C=C stretching.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis when a chromophore is present, such as the phenyl group in this compound. The maximum absorbance wavelength (λmax) is a key parameter for setting up HPLC-UV detection methods. google.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which is highly specific and can be used for identification. nih.gov In combination with chromatography (LC-MS or GC-MS), it is a powerful tool for both qualitative and quantitative analysis. nih.govmdpi.com The fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring. nih.gov

A combined experimental and theoretical study on 1-phenylpiperazine (B188723) utilized FT-IR and NMR spectroscopy to investigate its structure. nih.gov The vibrational frequencies and chemical shifts were also calculated using density functional theory (DFT), showing good agreement with experimental data. nih.govscispace.com

Development of Assays for Purity and Stability Profiling in Research Samples

Ensuring the purity and stability of this compound in research samples is critical for obtaining reliable experimental results. This involves developing and validating specific analytical assays.

Purity assays are typically based on chromatographic methods like HPLC-UV or LC-MS. These methods can separate the main compound from any impurities, which can then be quantified. A validated method will demonstrate specificity, linearity, accuracy, precision, and a defined limit of detection (LOD) and limit of quantification (LOQ). mdpi.comresearchgate.net For instance, a method for determining genotoxic impurities in a pharmaceutical ingredient was validated according to ICH guidelines, showing excellent linearity and recovery. mdpi.com

Stability profiling involves subjecting the compound to various stress conditions (e.g., heat, humidity, light, acid, base, oxidation) to understand its degradation pathways. mdpi.com The formation of degradation products is monitored over time using a stability-indicating chromatographic method. A study on rifampicin, for example, investigated the formation of a nitrosamine (B1359907) impurity under forced degradation conditions. mdpi.com

The table below outlines key parameters for a typical purity and stability assay for this compound.

| Parameter | Description |

| Specificity | The ability of the method to accurately measure the analyte in the presence of impurities and degradation products. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net |

| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com |

| LOD/LOQ | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. mdpi.com |

Advanced Techniques for Metabolite Identification in Research Samples

Identifying the metabolites of this compound is crucial for understanding its biotransformation and potential pharmacological or toxicological effects. A common metabolic pathway for drugs containing an arylpiperazine moiety is the cleavage of the side-chain to form 1-arylpiperazines. nih.gov

LC-MS/MS (Tandem Mass Spectrometry) is a powerful technique for metabolite identification. It allows for the separation of metabolites by LC, followed by the determination of their molecular weight and fragmentation patterns by MS/MS. This information can be used to propose metabolite structures. High-resolution mass spectrometry (HRMS), such as QTOF-MS, provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. nih.gov

A study on the N-phenylpiperazine derivative LQFM05 used LC-QTOF/MS to identify its main metabolite, which was formed through a hepatic hydroxylation route. nih.gov In another study, combined gas chromatography-mass spectrometry was used to identify 1-arylpiperazine metabolites in biological samples from rats. nih.gov Furthermore, research on N-phenylpiperazine metabolism by Mycobacterium spp. used HPLC, mass spectrometry, and ¹H NMR to identify acetylated and cleaved metabolites. nih.gov

The general workflow for metabolite identification involves:

Incubation of the compound with a biological system (e.g., liver microsomes, hepatocytes, or in vivo studies).

Extraction of the metabolites from the biological matrix.

Analysis by LC-HRMS/MS to detect potential metabolites.

Comparison of the mass spectra of the parent drug and potential metabolites to identify biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation).

Structural elucidation of major metabolites, often requiring isolation and characterization by NMR.

Exploration of Novel 1 Cyclooctyl 4 Phenylpiperazine Derived Chemical Entities

Design and Synthesis of Chemically Diverse Analogs

The generation of chemically diverse analogs based on the 1-cyclooctyl-4-phenylpiperazine scaffold is a cornerstone of discovery efforts. The synthetic accessibility of the piperazine (B1678402) ring allows for extensive modification at multiple positions, primarily at the N1 and N4 nitrogens and on the phenyl ring.

A common synthetic route involves the N-arylation of a monosubstituted piperazine with a suitably substituted aryl halide, or the cyclization of a bis(2-chloroethyl)amine (B1207034) with an appropriate aniline (B41778) derivative. For instance, the reaction of 1-cyclooctylpiperazine (B1585666) with a substituted fluorobenzene (B45895) under palladium-catalyzed conditions can yield a variety of phenylpiperazine analogs. Further diversity can be introduced by modifying the cyclooctyl group or by functionalizing the phenyl ring with a range of substituents to modulate electronic and steric properties.

Research has demonstrated the synthesis of numerous phenylpiperazine derivatives through sequential reactions, including sulfonylation, reduction, alkylation, and cyclization, followed by N-substitution. For example, a library of 33 new phenylpiperazine derivatives was synthesized to explore their acaricidal activity, highlighting the scaffold's adaptability. The key steps involved the synthesis of substituted anilines, which were then cyclized with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine core. Subsequent reactions at the second nitrogen of the piperazine ring allowed for the introduction of various functional groups.

Table 1: Examples of Synthetic Strategies for Phenylpiperazine Analogs

| Strategy | Description | Key Reagents | Reference |

| N-Arylation | Coupling of a piperazine derivative with an aryl halide. | Palladium catalysts, bases (e.g., NaOtBu) | |

| Reductive Amination | Reaction of a piperazine with a ketone or aldehyde in the presence of a reducing agent. | NaBH(OAc)₃, Ti(OiPr)₄ | N/A |

| Cyclization | Formation of the piperazine ring from acyclic precursors. | Bis(2-chloroethyl)amine, substituted anilines | |

| N-Substitution | Functionalization of the piperazine nitrogen. | Alkyl halides, acyl chlorides, sulfonyl chlorides |

These synthetic approaches enable the creation of large and diverse libraries of this compound analogs, which are essential for systematic structure-activity relationship (SAR) studies.

Hit-to-Lead and Lead Optimization Strategies (Preclinical Research Focus)

Following the identification of initial "hit" compounds from screening, the hit-to-lead (H2L) and lead optimization phases are critical for developing preclinical candidates. This process involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties.

For piperazine-based compounds, optimization often focuses on modifying the substituents on both the aryl ring and the second piperazine nitrogen. The goal is to enhance target affinity and selectivity while minimizing off-target effects and improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Structure-activity relationship (SAR) studies are central to this phase. For example, in a series of piperazinyl-pyrimidine analogues, extensive SAR studies focusing on scaffold changes revealed key chemical features for potent antiviral activity. Similarly, for arylpiperazine derivatives investigated for anticancer activity, SAR studies indicated that ortho-substituted phenyl groups displayed different activity profiles compared to other substitution patterns.

Lead optimization also involves addressing metabolic liabilities. The piperazine ring itself can be a site of metabolism. Strategies to improve metabolic stability include introducing blocking groups or replacing the piperazine with a more rigid or less metabolically susceptible scaffold. For instance, replacing a flexible piperazine with a rigid 1-(

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., cyclooctyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm).

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D structure, bond angles, and steric effects of bulky substituents .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₆N₂: calculated 270.21, observed 270.20) .

How can researchers resolve contradictions in biological activity data for piperazine derivatives like this compound across studies?

Q. Advanced

- Control for stereochemistry : Ensure enantiomeric purity using chiral HPLC or asymmetric synthesis, as impurities can skew activity .

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference antagonists). Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or dosage .

What strategies optimize the selectivity of this compound toward specific biological targets?

Q. Advanced

- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl enhance receptor affinity) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., serotonin 5-HT₁A vs. dopamine D₂ receptors) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce off-target effects .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (irritation risks per GHS Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How do computational methods aid in predicting the binding affinity of this compound with enzyme targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over time (e.g., RMSD < 2 Å indicates stable binding).

- Free energy perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., cyclooctyl vs. cyclohexyl) .

- QSAR models : Train algorithms on piperazine datasets to predict IC₅₀ values for new analogs .

What are the common impurities formed during synthesis, and how are they identified?

Q. Basic

- Byproducts : Dialkylated piperazine (from excess cyclooctyl halide) or phenyl regioisomers.

- Detection : HPLC-MS (e.g., C18 column, acetonitrile/water gradient) identifies impurities via retention time shifts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes contaminants .

What experimental approaches determine the metabolic stability of this compound in preclinical models?

Q. Advanced

- In vitro assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Pharmacokinetics : Administer IV/PO doses to rodents; collect plasma for AUC and half-life calculations .

How do cyclooctyl and phenyl substituents influence the physicochemical properties of piperazine derivatives?

Q. Basic

- LogP : Cyclooctyl increases hydrophobicity (LogP ~3.5 vs. 2.0 for unsubstituted piperazine), affecting membrane permeability .

- Solubility : Phenyl groups reduce aqueous solubility; use co-solvents (e.g., PEG-400) for in vitro studies .

- Melting point : Bulky substituents lower melting points (e.g., 80–100°C vs. 160°C for piperazine) .

What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they addressed?

Q. Advanced

- Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers .

- Asymmetric synthesis : Catalyze reactions with chiral ligands (e.g., Jacobsen’s catalyst for epoxidation) .

- Analytical validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.